Ldha-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

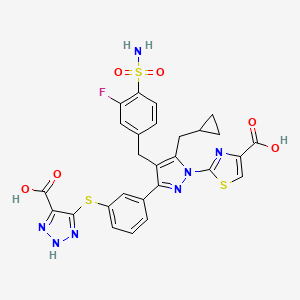

C27H22FN7O6S3 |

|---|---|

Molecular Weight |

655.7 g/mol |

IUPAC Name |

2-[3-[3-[(5-carboxy-2H-triazol-4-yl)sulfanyl]phenyl]-5-(cyclopropylmethyl)-4-[(3-fluoro-4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C27H22FN7O6S3/c28-18-9-14(6-7-21(18)44(29,40)41)8-17-20(10-13-4-5-13)35(27-30-19(12-42-27)25(36)37)33-22(17)15-2-1-3-16(11-15)43-24-23(26(38)39)31-34-32-24/h1-3,6-7,9,11-13H,4-5,8,10H2,(H,36,37)(H,38,39)(H2,29,40,41)(H,31,32,34) |

InChI Key |

HESBKZYQLSNUJF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CC2=C(C(=NN2C3=NC(=CS3)C(=O)O)C4=CC(=CC=C4)SC5=NNN=C5C(=O)O)CC6=CC(=C(C=C6)S(=O)(=O)N)F |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Ldha-IN-5 in Glycolysis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactate dehydrogenase A (LDHA), a critical enzyme in the terminal step of anaerobic glycolysis, has emerged as a significant target in therapeutic development, particularly in oncology and metabolic diseases. This technical guide provides an in-depth analysis of Ldha-IN-5, a novel and potent small molecule inhibitor of LDHA. This document will detail its mechanism of action, present quantitative data on its inhibitory effects, and provide comprehensive experimental protocols for its characterization. Furthermore, this guide will utilize visualizations to elucidate key pathways and experimental workflows, offering a thorough resource for researchers and drug development professionals in the field of metabolic pathway modulation.

Introduction: The Critical Role of LDHA in Glycolysis

Under anaerobic conditions, or in cancer cells exhibiting the Warburg effect, the conversion of pyruvate to lactate, catalyzed by lactate dehydrogenase A (LDHA), is a pivotal metabolic step. This reaction regenerates the NAD+ required for the continuation of glycolysis, allowing for rapid ATP production. The five isoforms of lactate dehydrogenase are tetramers composed of two subunits, M and H, encoded by the LDHA and LDHB genes, respectively. The LDH-5 isoenzyme, a homotetramer of the M subunit, is the predominant form in skeletal muscle and the liver and is frequently overexpressed in various cancers. This upregulation of LDHA is associated with tumor progression, metastasis, and resistance to therapy, making it an attractive target for therapeutic intervention.

Inhibition of LDHA disrupts the glycolytic pathway, leading to a decrease in lactate production and a subsequent reduction in ATP levels. This can induce metabolic stress, increase oxidative stress, and ultimately trigger cell death in cancer cells that are highly dependent on glycolysis for their energy needs.

This compound: A Dual Inhibitor of LDHA and Glycolate Oxidase

This compound is a novel and potent dual inhibitor of both Lactate Dehydrogenase A (LDHA) and Glycolate Oxidase (GO).[1] Its development was aimed at treating primary hyperoxaluria, a metabolic disorder characterized by the overproduction of oxalate.[1][2] The dual inhibition of GO and LDHA is intended to reduce the endogenous synthesis of oxalate.[1][2]

The development of this compound utilized a structure-based drug design (SBDD) approach. The chemical structure and properties of this compound are detailed below:

-

Chemical Formula: C27H22FN7O6S3

-

CAS Number: 2776148-90-2

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic Inhibition

| Target Enzyme | Inhibitor | IC50 (nM) |

| Glycolate Oxidase (GO) | This compound (Compound 7) | 3.6 |

| Lactate Dehydrogenase A (LDHA) | This compound (Compound 7) | 0.3 |

| mouse Lactate Dehydrogenase A (mLDHA) | This compound (Compound 7) | 0.4 |

Data extracted from Ding J, et al. ACS Med Chem Lett. 2021.

Table 2: Cellular Activity

| Assay | Cell Type | Inhibitor | IC50 (nM) |

| Oxalate Reduction | Agxt-knockdown mouse hepatocytes | This compound (Compound 7) | 88 |

Data extracted from Ding J, et al. ACS Med Chem Lett. 2021.

Mechanism of Action and Signaling Pathways

This compound inhibits glycolysis by directly targeting the enzymatic activity of LDHA. By binding to LDHA, it prevents the conversion of pyruvate to lactate. This inhibition has several downstream consequences for cellular metabolism and signaling.

Caption: Inhibition of the LDHA-catalyzed conversion of pyruvate to lactate by this compound.

The inhibition of LDHA by this compound leads to an accumulation of pyruvate and a decrease in lactate production. This disrupts the regeneration of NAD+, which is essential for maintaining a high glycolytic flux. The reduction in NAD+ can, in turn, inhibit earlier steps in the glycolytic pathway that are NAD+-dependent, such as the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate by glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

LDHA Enzyme Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against LDHA.

Caption: Workflow for a typical LDHA enzyme inhibition assay.

Materials:

-

Human recombinant LDHA enzyme

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form)

-

Sodium Pyruvate

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

This compound (or other test compounds)

-

384-well microplates

-

Microplate reader capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of NADH and sodium pyruvate in assay buffer.

-

Dilute the LDHA enzyme to the desired concentration in assay buffer.

-

-

Assay Protocol:

-

Add a small volume (e.g., 1 µL) of this compound at various concentrations to the wells of a 384-well plate.

-

Add the diluted LDHA enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding a mixture of NADH and sodium pyruvate to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each concentration of the inhibitor.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Cellular Oxalate Reduction Assay

This protocol outlines a method to assess the ability of this compound to reduce oxalate production in a cellular context, particularly relevant for its application in primary hyperoxaluria.

Materials:

-

Primary mouse hepatocytes (e.g., from an Agxt-knockdown mouse model)

-

Cell culture medium

-

Glycolate

-

This compound

-

Reagents for oxalate measurement (e.g., oxalate assay kit)

Procedure:

-

Cell Culture and Treatment:

-

Plate primary hepatocytes in a suitable culture plate and allow them to adhere.

-

Treat the cells with varying concentrations of this compound for a specified duration.

-

Add glycolate to the culture medium to provide the substrate for oxalate production.

-

-

Sample Collection:

-

After the incubation period, collect the cell culture supernatant.

-

-

Oxalate Measurement:

-

Measure the concentration of oxalate in the collected supernatant using a commercially available oxalate assay kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the oxalate levels to a control group (e.g., vehicle-treated cells).

-

Plot the percentage of oxalate reduction against the logarithm of the this compound concentration.

-

Determine the IC50 value for cellular oxalate reduction.

-

Conclusion

This compound represents a significant development in the field of metabolic inhibitors, demonstrating potent dual inhibition of LDHA and GO. Its ability to effectively reduce oxalate production in cellular models highlights its therapeutic potential for primary hyperoxaluria. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and other modulators of glycolysis and related metabolic pathways. The provided visualizations offer a clear understanding of its mechanism of action and the experimental workflows for its characterization, serving as a valuable resource for the scientific community.

References

Ldha-IN-5: A Dual Inhibitor of Lactate Dehydrogenase A and Glycolate Oxidase for Primary Hyperoxaluria

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ldha-IN-5 has emerged as a significant subject of investigation in the field of metabolic diseases, specifically in the context of Primary Hyperoxaluria (PH). This technical guide provides a comprehensive overview of this compound, a potent dual inhibitor of Lactate Dehydrogenase A (LDHA) and Glycolate Oxidase (GO). Primary Hyperoxaluria is a group of rare genetic disorders characterized by the overproduction of oxalate, leading to the formation of calcium oxalate crystals in the kidneys and other organs. Both LDHA and GO are key enzymes in the metabolic pathway responsible for endogenous oxalate synthesis, making them critical targets for therapeutic intervention.[1] This guide will delve into the quantitative data, experimental protocols, and the underlying signaling pathways associated with this compound, offering a valuable resource for researchers and professionals in drug development.

Quantitative Data on this compound

This compound, identified as "compound 7" in the primary literature, has demonstrated potent inhibitory activity against both human LDHA and GO. Furthermore, its efficacy has been evaluated in a cellular model relevant to Primary Hyperoxaluria Type 1. The following tables summarize the key quantitative data for this compound and related compounds from the foundational study by Ding J, et al. (2021).[1]

Table 1: In Vitro Enzymatic Inhibition Data [1]

| Compound | hLDHA IC50 (nM) | hGO IC50 (nM) |

| This compound (Compound 7) | 140 | 1.7 |

| Compound 14 | 200 | 1.6 |

| Compound 15 | 220 | 1.9 |

| Reference LDHA Inhibitor (63) | 27 | >10000 |

| Reference GO Inhibitor (A) | >10000 | 2.1 |

Table 2: Cellular Oxalate Reduction in an Agxt-knockdown Mouse Hepatocyte Assay [1]

| Compound | Oxalate Reduction IC50 (nM) |

| This compound (Compound 7) | 88 |

| Compound 14 | 33 |

| Compound 15 | 280 |

| Reference LDHA Inhibitor (63) | 160 |

| Reference GO Inhibitor (A) | 140 |

Signaling Pathway

In the context of Primary Hyperoxaluria, the metabolic pathway leading to oxalate overproduction is the central focus. This compound targets two key enzymes in this pathway: Glycolate Oxidase (GO) and Lactate Dehydrogenase A (LDHA). GO, located in the peroxisome, oxidizes glycolate to glyoxylate. Subsequently, in the cytosol, LDHA can convert glyoxylate to oxalate, the final, problematic metabolite. In Primary Hyperoxaluria Type 1, a deficiency in the enzyme Alanine-Glyoxylate Aminotransferase (AGT) leads to an accumulation of glyoxylate, further driving oxalate production by LDHA. By inhibiting both GO and LDHA, this compound offers a dual-pronged approach to reducing the synthesis of oxalate.[2]

Experimental Protocols

The characterization of this compound involved several key experiments to determine its inhibitory potency against LDHA and GO, as well as its efficacy in a cellular context. The following are detailed methodologies for these assays based on the descriptions in the primary literature.

Human LDHA Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of human Lactate Dehydrogenase A.

Workflow Diagram:

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer containing Tris-HCl, EDTA, and Tween-20.

-

Reconstitute recombinant human LDHA enzyme in the assay buffer to the desired concentration.

-

Prepare stock solutions of NADH and pyruvate in the assay buffer.

-

Prepare a serial dilution of this compound in DMSO.

-

-

Assay Procedure:

-

Add the hLDHA enzyme solution to the wells of a microplate.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Incubate the plate at room temperature.

-

Add the NADH solution to all wells.

-

Incubate the plate at room temperature.

-

Initiate the enzymatic reaction by adding the pyruvate solution to all wells.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Human GO Inhibition Assay

This assay determines the inhibitory effect of this compound on the activity of human Glycolate Oxidase.

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., phosphate buffer).

-

Reconstitute recombinant human GO enzyme in the assay buffer.

-

Prepare a stock solution of the substrate, glycolate.

-

Prepare a detection reagent mixture containing horseradish peroxidase and a suitable chromogenic or fluorogenic substrate (e.g., Amplex Red).

-

Prepare a serial dilution of this compound in DMSO.

-

-

Assay Procedure:

-

Add the hGO enzyme solution to the wells of a microplate.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Add the detection reagent mixture to all wells.

-

Initiate the enzymatic reaction by adding the glycolate solution.

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence or absorbance at the appropriate wavelength. The signal is proportional to the amount of hydrogen peroxide produced by the GO-catalyzed reaction.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value using a suitable curve-fitting model.

-

Agxt-knockdown Mouse Hepatocyte Assay for Oxalate Reduction

This cellular assay evaluates the ability of this compound to reduce the production of oxalate in a model that mimics Primary Hyperoxaluria Type 1.

Workflow Diagram:

Methodology:

-

Agxt Knockdown in Mice:

-

Administer an Agxt-targeting siRNA encapsulated in a lipid nanoparticle (LNP) to mice to induce hepatic knockdown of the Agxt gene.

-

-

Hepatocyte Isolation and Culture:

-

After a specified period to allow for gene knockdown, isolate primary hepatocytes from the treated mice using a standard collagenase perfusion method.

-

Plate the isolated hepatocytes on collagen-coated plates in a suitable culture medium.

-

-

Compound Treatment and Oxalate Measurement:

-

Treat the cultured hepatocytes with a serial dilution of this compound.

-

Add a known concentration of glycolate to the culture medium to serve as the substrate for oxalate production.

-

Incubate the cells for a defined period.

-

Collect the cell culture supernatant.

-

Measure the concentration of oxalate in the supernatant using a sensitive analytical method such as ion chromatography-mass spectrometry (IC-MS).

-

-

Data Analysis:

-

Calculate the percentage of oxalate reduction for each concentration of this compound compared to the vehicle-treated control.

-

Plot the percentage of reduction against the logarithm of the inhibitor concentration.

-

Determine the IC50 value for oxalate reduction by fitting the data to a dose-response curve.

-

Conclusion

This compound represents a promising pharmacological tool for the study of Primary Hyperoxaluria and a potential lead scaffold for the development of novel therapeutics. Its dual inhibitory action on both LDHA and GO provides a robust mechanism for reducing the pathological overproduction of oxalate. The quantitative data and experimental protocols detailed in this guide offer a solid foundation for researchers to further investigate the properties and potential applications of this compound and similar dual-target inhibitors. The continued exploration of such compounds is crucial for advancing our understanding and treatment of rare metabolic diseases like Primary Hyperoxaluria.

References

An In-depth Technical Guide on the Discovery and Biological Evaluation of a Potent Lactate Dehydrogenase A (LDHA) Inhibitor

Disclaimer: The compound "Ldha-IN-5" was not identified in the provided search results. This guide will focus on a representative and well-characterized LDHA inhibitor, referred to as compound 7 in a key study, to illustrate the discovery, synthesis, and evaluation process of potent LDHA inhibitors.

Lactate dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[1] In many cancer cells, LDHA is overexpressed and plays a crucial role in the Warburg effect, a metabolic shift that supports rapid tumor growth and proliferation even in the presence of oxygen.[2] This makes LDHA a promising target for anticancer therapies. This document provides a technical overview of the discovery, and biological characterization of a potent LDHA inhibitor.

Quantitative Data Summary

The inhibitory potency of the identified compound and its effect on cancer cell growth are summarized below.

| Compound | LDHA Inhibition IC50 (μM) | Antiproliferative Activity EC50 (μM) - A549 Cells | Antiproliferative Activity EC50 (μM) - NCI-H1975 Cells |

| Compound 7 | 0.36 | 5.5 | 3.0 |

Table 1: In vitro activity of Compound 7 against human LDHA and lung cancer cell lines. Data sourced from a study on the discovery of potent human lactate dehydrogenase A (LDHA) inhibitors.[3]

Signaling Pathway of LDHA Inhibition

Inhibition of LDHA disrupts the glycolytic pathway, a central metabolic process in many cancer cells. By blocking the conversion of pyruvate to lactate, LDHA inhibitors force cancer cells to rely more on mitochondrial oxidative phosphorylation for energy production. This shift can lead to increased reactive oxygen species (ROS) generation and subsequently, apoptosis.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. LDHA Enzyme Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified human LDHA.

-

Materials:

-

Purified human LDHA (obtained from a commercial supplier like Lee Biosolutions).[3]

-

Assay buffer: 50 mM Hepes (pH 7.2), 100 mM NaCl, 2 mM DTT, and 1% DMSO.

-

Test compound stock solution (e.g., 40 mM in DMSO).

-

NADH solution (dissolved in double-distilled water).

-

Pyruvate solution.

-

96-well microtiter plate.

-

Spectrophotometer capable of measuring absorbance at 340 nm.

-

-

Procedure:

-

Prepare working solutions of the test compound by diluting the stock solution in the assay buffer.

-

In a 96-well plate, add the LDHA enzyme solution, the test compound at various concentrations, and NADH.

-

Initiate the enzymatic reaction by adding pyruvate to each well.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

-

The reaction rate is calculated from the linear portion of the absorbance curve.

-

The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

-

IC50 values are calculated by fitting the dose-response data to a suitable equation.

-

2. Cell Growth Inhibition (Cytotoxicity) Assay

This assay determines the effect of a compound on the proliferation of cancer cells.

-

Materials:

-

Cancer cell lines (e.g., A549 and NCI-H1975 lung cancer cells).

-

Cell culture medium and supplements.

-

Sterile 96-well flat-bottom microtiter plates.

-

Test compound.

-

Reagents for a viability assay (e.g., MTS or a lactate dehydrogenase (LDH) release assay kit).

-

Incubator (37°C, 5% CO2).

-

Microplate reader.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.

-

Treat the cells with various concentrations of the test compound. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

After the incubation period, assess cell viability using a suitable method. For an LDH release assay, a sample of the culture supernatant is transferred to a new plate, and the LDH activity is measured according to the kit manufacturer's protocol.

-

The amount of color change (in colorimetric assays) is proportional to the number of viable or lysed cells, depending on the assay.

-

Calculate the percentage of growth inhibition for each concentration of the compound.

-

EC50 values are determined by plotting the percentage of inhibition against the compound concentration.

-

Discovery and Evaluation Workflow

The discovery of Compound 7 involved a combination of computational and experimental approaches.

Synthesis of LDHA Inhibitors

The synthesis protocol for Compound 7 is not detailed in the primary reference, as it was purchased from a local supplier. However, the general approach to developing novel LDHA inhibitors often involves fragment-based lead generation (FBLG) or modification of known chemical scaffolds. The synthesis of related compounds often involves multi-step organic chemistry reactions to build the core structure and add various functional groups to optimize binding affinity and selectivity for the LDHA enzyme.

References

- 1. The Regulation and Function of Lactate Dehydrogenase A: Therapeutic Potential in Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a novel alpha isoform of the long‐known enzyme LDHA provides new insights into cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Disruption of Tumor Glycolysis: A Technical Guide to the Effects of the LDHA Inhibitor FX11 on the Warburg Effect

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis and lactate production, even in the presence of oxygen. This metabolic reprogramming is crucial for tumor growth and survival. Lactate dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to lactate, is a key enzyme in this process and a promising target for anticancer therapies. This technical guide provides an in-depth analysis of the effects of FX11, a selective small-molecule inhibitor of LDHA, on the Warburg effect in tumors. We present quantitative data on its biological activity, detailed protocols for key experimental assays, and a visualization of the underlying signaling pathways.

Introduction: Targeting the Warburg Effect with LDHA Inhibition

The propensity of cancer cells to favor aerobic glycolysis, or the Warburg effect, provides a therapeutic window for targeting tumor metabolism.[1] By converting pyruvate to lactate, LDHA regenerates NAD+, which is essential for sustaining high glycolytic flux.[2] Inhibition of LDHA disrupts this process, leading to a reduction in lactate production, a decrease in ATP levels, and an increase in oxidative stress, ultimately inducing cancer cell death.[3]

FX11 is a potent and selective, reversible, and competitive inhibitor of LDHA.[4] It has demonstrated significant antitumor activity in preclinical models of various cancers, including lymphoma and pancreatic cancer, by effectively targeting the Warburg effect.[4] This document serves as a comprehensive resource on the cellular and molecular consequences of LDHA inhibition by FX11.

Quantitative Effects of FX11 on Cancer Cells

The biological impact of FX11 has been quantified across various cancer cell lines. The following tables summarize key data points related to its inhibitory activity and effects on cellular processes central to the Warburg effect.

Table 1: Inhibitory and Cytotoxic Activity of FX11

| Parameter | Cell Line | Value | Reference(s) |

| Ki (LDHA) | Human Liver | 8 µM | |

| IC50 (LDHA) | HeLa | 23.3 µM | |

| IC50 (Cell Viability) | BxPc-3 (Pancreatic) | 49.27 µM | |

| MIA PaCa-2 (Pancreatic) | 60.54 µM |

Table 2: Metabolic Consequences of FX11 Treatment

| Parameter | Cell Line | Treatment | Effect | Reference(s) |

| Lactate Production | SK-N-AS (Neuroblastoma) | 10 µM FX11, 24h | 89% reduction | |

| LAN-1 (Neuroblastoma) | 10 µM FX11, 24h | 95% reduction | ||

| ATP Levels | P493 (Lymphoma) | 9 µM FX11, 24-48h | Decrease | |

| Oxygen Consumption | P493 (Lymphoma) | FX11 | Increased | |

| Reactive Oxygen Species (ROS) | P493 (Lymphoma) | FX11 | Increased |

Signaling Pathways Modulated by FX11

Inhibition of LDHA by FX11 initiates a cascade of signaling events stemming from the disruption of glycolysis. The primary consequences are a depletion of ATP and an increase in reactive oxygen species (ROS), leading to the activation of the AMP-activated protein kinase (AMPK) pathway, a key sensor of cellular energy status.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

Investigating the Binding Site of Novel Inhibitors on the Lactate Dehydrogenase A (LDHA) Enzyme: A Technical Guide

Disclaimer: Publicly available scientific literature and databases lack specific information regarding the compound "Ldha-IN-5". Therefore, this technical guide utilizes data from well-characterized LDHA inhibitors to provide a representative and in-depth analysis of inhibitor binding to the LDHA enzyme, in line with the core requirements of the original request.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the methodologies and data related to the interaction of small molecule inhibitors with the Lactate Dehydrogenase A (LDHA) enzyme.

Introduction to LDHA as a Therapeutic Target

Lactate dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate with the concomitant oxidation of NADH to NAD+.[1] In many cancer cells, a metabolic shift towards aerobic glycolysis, known as the Warburg effect, leads to an upregulation of LDHA.[2][3] This increased glycolytic flux provides rapidly proliferating tumor cells with energy and metabolic intermediates.[2] Consequently, inhibiting LDHA has emerged as a promising therapeutic strategy in oncology.[2] LDHA inhibitors function by binding to the enzyme and preventing its catalytic activity, thereby disrupting the glycolytic pathway and inducing metabolic stress in cancer cells.

Quantitative Analysis of LDHA Inhibitor Potency

The efficacy of various small molecule inhibitors against the LDHA enzyme is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for several reported LDHA inhibitors.

| Inhibitor | IC50 (µM) | Target Isoform(s) | Notes |

| Compound 2 | 2.20 ± 0.15 | LDHA | Binds to a site overlapping with the NADH-binding site. |

| Compound 7 | 0.36 | LDHA | Potent inhibitor identified through virtual screening. |

| Compound 10 | 0.96 | LDHA | |

| Unnamed Compound 1 | 14.4 ± 3.77 | LDHA | Binds to a site overlapping with the NADH-binding site. |

| Unnamed Compound 2 (from a different study) | 13.63 | LDHA-selective | Selective over LDHB. |

| Unnamed Compound 10 (from a different study) | 47.20 | LDHA-selective | Selective over LDHB. |

| GSK2837808A | 0.0026 | LDHA | Potent LDHA inhibitor. |

| GNE140 | 0.0599 | LDHA |

The LDHA Binding Site and Inhibitor Interactions

The active site of the LDHA enzyme is a well-defined pocket that accommodates both the substrate (pyruvate) and the cofactor (NADH). X-ray crystallography studies have been instrumental in elucidating the binding modes of various inhibitors.

Many potent inhibitors are competitive with respect to NADH, binding to a site that overlaps with the NADH-binding pocket. Docking studies and crystal structures have revealed key amino acid residues involved in inhibitor binding. For instance, a potent inhibitor, referred to as compound 7, is predicted to form hydrogen bonds with Gln 99, Asn 137, Arg 168, and His 192 within the active site of LDHA. The binding of some inhibitors is also dependent on the prior association of the NADH cofactor.

Below is a conceptual diagram illustrating the binding of an inhibitor within the active site of the LDHA enzyme.

Caption: Inhibitor binding in the LDHA active site.

Signaling Pathway Context: The Role of LDHA in Glycolysis

LDHA plays a pivotal role in the final step of anaerobic glycolysis. Understanding this pathway is crucial for appreciating the downstream effects of LDHA inhibition. The diagram below illustrates the glycolytic pathway and the central position of LDHA.

Caption: LDHA's role in the glycolytic pathway.

Experimental Protocols for Investigating Inhibitor Binding

A variety of experimental techniques are employed to characterize the binding of inhibitors to LDHA. The following sections detail the methodologies for key experiments.

LDHA Enzymatic Assay

This assay measures the ability of a compound to inhibit the catalytic activity of LDHA. The most common method monitors the decrease in NADH concentration, which absorbs light at 340 nm.

-

Principle: LDHA catalyzes the conversion of pyruvate to lactate, which is coupled with the oxidation of NADH to NAD+. The rate of NADH disappearance is proportional to the enzyme's activity.

-

Materials:

-

Purified human LDHA enzyme

-

NADH

-

Pyruvate

-

Assay buffer (e.g., 50 mM Hepes, pH 7.2, containing DTT and a surfactant like Triton X-100)

-

Test inhibitor compound

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, LDHA enzyme, and NADH in each well of a 96-well plate.

-

Add the test inhibitor at various concentrations to the wells. Include a control with no inhibitor.

-

Initiate the enzymatic reaction by adding pyruvate to all wells.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).

-

Principle: A solution of the inhibitor is titrated into a solution containing the LDHA enzyme. The heat released or absorbed upon binding is measured.

-

Materials:

-

Purified human LDHA enzyme

-

Test inhibitor compound

-

ITC buffer (e.g., 50 mM Hepes, pH 7.2, 100 mM NaCl, 2 mM DTT)

-

Isothermal titration calorimeter

-

-

Procedure:

-

Prepare solutions of LDHA and the inhibitor in the same ITC buffer. Degas the solutions to avoid air bubbles.

-

Load the LDHA solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.

-

Perform a series of small, sequential injections of the inhibitor into the sample cell while monitoring the heat changes.

-

Integrate the heat-change peaks to obtain the heat released or absorbed per injection.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

-

X-ray Crystallography

This powerful technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the LDHA enzyme, revealing the precise binding mode and interactions.

-

Principle: Crystals of the LDHA-inhibitor complex are grown and then diffracted with X-rays. The resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.

-

Materials:

-

Highly pure and concentrated LDHA protein

-

Test inhibitor compound

-

Crystallization reagents (salts, buffers, precipitants)

-

Crystallization plates

-

X-ray source and detector

-

-

Procedure:

-

Co-crystallize the LDHA enzyme with the inhibitor by mixing the two and setting up crystallization trials using techniques like vapor diffusion.

-

Optimize crystallization conditions to obtain well-diffracting crystals.

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using molecular replacement with a known LDHA structure as a search model.

-

Build and refine the atomic model of the LDHA-inhibitor complex, including the placement of the inhibitor in the electron density map.

-

Analyze the final structure to identify key interactions between the inhibitor and the enzyme's active site residues.

-

Experimental and Logical Workflow

The discovery and characterization of a novel LDHA inhibitor typically follows a structured workflow, from initial screening to detailed binding analysis.

Caption: A typical workflow for identifying and characterizing LDHA inhibitors.

Conclusion

The investigation of the binding site of inhibitors on the LDHA enzyme is a crucial aspect of developing novel anticancer therapeutics. Through a combination of enzymatic assays, biophysical techniques, and structural biology, a detailed understanding of the molecular interactions between an inhibitor and the LDHA active site can be achieved. This knowledge is paramount for the rational design and optimization of potent and selective LDHA inhibitors. While specific data for "this compound" remains elusive, the principles and methodologies outlined in this guide provide a robust framework for the characterization of any novel LDHA inhibitor.

References

Ldha-IN-5: An In-Depth Technical Guide on its Impact on Cellular Redox Balance

Disclaimer: Information regarding a specific molecule designated "Ldha-IN-5" is not available in the public scientific literature. This technical guide has been constructed based on the well-documented effects of known Lactate Dehydrogenase A (LDHA) inhibitors, such as FX11 and oxamate, and serves as a representative illustration of how a potent and specific LDHA inhibitor would impact cellular redox balance. The data and protocols presented are derived from published studies on these analogous compounds.

Executive Summary

Lactate Dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate while regenerating NAD+ from NADH.[1][2][3] This function is pivotal for maintaining a high glycolytic rate, a characteristic feature of many cancer cells known as the Warburg effect.[4][5] Inhibition of LDHA presents a promising therapeutic strategy by disrupting tumor metabolism and redox homeostasis. This guide details the core mechanism of action of a representative LDHA inhibitor, this compound, focusing on its profound impact on the cellular redox state. By blocking the pyruvate-to-lactate conversion, this compound is expected to induce a significant shift in the intracellular NAD+/NADH ratio, leading to increased oxidative stress and subsequent inhibition of tumor progression.

Core Mechanism of Action: Disruption of the Lactate Dehydrogenase A Axis

LDHA is a key regulator of the cytosolic NAD+/NADH ratio, which is essential for the activity of NAD+-dependent enzymes, including the glycolytic enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPDH). In highly glycolytic cells, the regeneration of NAD+ by LDHA is crucial for sustained ATP production.

This compound, as a competitive inhibitor of LDHA, would bind to the enzyme's active site, preventing the binding of its substrate, pyruvate. This direct inhibition is expected to lead to two primary consequences: a decrease in lactate production and an accumulation of pyruvate, and a decrease in the regeneration of NAD+ from NADH, thus lowering the NAD+/NADH ratio.

Quantitative Impact on Cellular Metabolites and Redox State

The inhibition of LDHA by a compound analogous to this compound would lead to predictable and quantifiable changes in key cellular metabolites. These changes are summarized below.

| Parameter | Expected Change with this compound | Reference Compound Data | Citation |

| Intracellular Lactate | Significant Decrease | ~20% decrease with LDHA silencing | |

| Intracellular Pyruvate | Significant Increase | ~20% increase with LDHA silencing | |

| Lactate/Pyruvate Ratio | Significant Decrease | Baseline decrease with LDHA silencing | |

| NAD+/NADH Ratio | Significant Decrease | Confirmed decrease with FX11 and GSK2837808A treatment | |

| Reactive Oxygen Species (ROS) | Significant Increase | Significant increase with siLDHA and FX11 treatment | |

| Oxygen Consumption | Increase | Increased with siLDHA and FX11 treatment |

Signaling Pathways and Downstream Effects

The primary impact of this compound on the NAD+/NADH ratio has significant downstream consequences. A reduced NAD+/NADH ratio can impair the function of other NAD+-dependent enzymes and lead to reductive stress. However, the accumulation of pyruvate can force its entry into the tricarboxylic acid (TCA) cycle, increasing mitochondrial respiration and, consequently, the production of reactive oxygen species (ROS). This increase in oxidative stress can induce cellular damage and trigger apoptosis.

References

- 1. Lactate dehydrogenase A-coupled NAD+ regeneration is critical for acute myeloid leukemia cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]

- 5. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

Ldha-IN-5: A Novel Therapeutic Avenue in Oncology? An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit a unique metabolic phenotype characterized by a heightened reliance on glycolysis, even in the presence of ample oxygen—a phenomenon known as the Warburg effect. Lactate dehydrogenase A (LDHA), a key enzyme in this metabolic reprogramming, catalyzes the conversion of pyruvate to lactate, facilitating a high glycolytic rate and contributing to an acidic tumor microenvironment that promotes tumor progression, metastasis, and immune evasion. Consequently, the inhibition of LDHA has emerged as a promising therapeutic strategy in oncology. This technical guide provides a comprehensive overview of the therapeutic potential of targeting LDHA, with a focus on Ldha-IN-5, a novel dual inhibitor of LDHA and Glycolate Oxidase (GO). Due to the nascent stage of research on this compound in oncology, this guide supplements available data with extensive information from well-characterized LDHA inhibitors, such as FX-11 and GSK2837808A, to provide a thorough understanding of the mechanism, preclinical efficacy, and experimental considerations for developing LDHA-targeted cancer therapies.

Introduction: The Rationale for Targeting LDHA in Cancer

The metabolic shift towards aerobic glycolysis is a hallmark of many cancers, providing rapidly proliferating tumor cells with the necessary energy and biosynthetic precursors for growth.[1] This metabolic switch is heavily dependent on the activity of Lactate Dehydrogenase A (LDHA), which regenerates NAD+ required for sustained glycolysis.[2] High levels of LDHA expression are frequently observed in various malignancies and are often correlated with poor prognosis, tumor progression, and resistance to therapy.[1] Inhibition of LDHA presents a compelling strategy to selectively target cancer cells by disrupting their energy metabolism, leading to reduced proliferation, increased oxidative stress, and apoptosis.[3][4]

This compound is a novel small molecule identified as a dual inhibitor of LDHA and Glycolate Oxidase (GO). While its primary investigation has been in the context of primary hyperoxaluria, its activity against LDHA warrants exploration of its potential as an anti-cancer agent. This guide will delve into the known properties of this compound and leverage the extensive research on other potent LDHA inhibitors to build a comprehensive picture of this therapeutic approach.

This compound: A Dual Inhibitor of LDHA and Glycolate Oxidase

This compound was developed through a structure-based drug design approach as a potent inhibitor of both human LDHA and Glycolate Oxidase (GO). The primary therapeutic indication for this dual inhibition is primary hyperoxaluria, a metabolic disorder characterized by excessive oxalate production.

Chemical Structure

The chemical structure of a representative compound from the series of dual GO/LDHA inhibitors, to which this compound belongs, is presented below. For the purpose of this guide, we will refer to the data available for this series of compounds.

(Note: The exact structure of "this compound" is not publicly disclosed, but is part of a series of novel, potent, dual GO/LDHA inhibitors. The information is derived from the publication by Ding J, et al.)

Mechanism of Action

This compound acts as a competitive inhibitor of LDHA, binding to the enzyme's active site and preventing the conversion of pyruvate to lactate. The dual inhibitory nature of this compound also targets Glycolate Oxidase. While the role of GO in cancer is not well-established, its inhibition in the context of primary hyperoxaluria is aimed at reducing the production of glyoxylate, a precursor to oxalate. The relevance of GO inhibition in oncology remains an area for future investigation.

Quantitative Data: In Vitro Efficacy of LDHA Inhibitors

To provide a comprehensive overview of the potential of LDHA inhibition in oncology, this section presents quantitative data from studies on this compound and other well-characterized LDHA inhibitors.

| Inhibitor | Target(s) | IC50 (LDHA) | IC50 (Cancer Cell Line) | Cell Line | Reference |

| This compound (analogs) | LDHA, GO | Not explicitly reported for LDHA alone | 88 nM (oxalate reduction) | Agxt-knockdown mouse hepatocytes | |

| FX-11 | LDHA | K_i_ = 8 µM | 23.3 µM | HeLa | |

| 49.27 µM | BxPc-3 (Pancreatic) | ||||

| 60.54 µM | MIA PaCa-2 (Pancreatic) | ||||

| GSK2837808A | LDHA, LDHB | 2.6 nM (hLDHA), 43 nM (hLDHB) | 400 nM to >30 µM | Various | |

| N-hydroxyindole derivative (1j) | LDHA | K_i_ = 4.7 µM (vs pyruvate), 8.9 µM (vs NADH) | Not explicitly reported | - |

Table 1: In Vitro Potency of Selected LDHA Inhibitors. This table summarizes the inhibitory concentrations (IC50 or Ki) of this compound analogs and other prominent LDHA inhibitors against the LDHA enzyme and various cancer cell lines.

Signaling Pathways Modulated by LDHA Inhibition

The inhibition of LDHA extends beyond simple metabolic disruption, impacting several critical signaling pathways that drive tumorigenesis.

The HIF-1α Signaling Pathway

Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and promotes the expression of genes involved in glycolysis, including LDHA. This creates a positive feedback loop where HIF-1α upregulates LDHA, and the resulting lactate production can further stabilize HIF-1α. LDHA inhibition can disrupt this loop, leading to decreased HIF-1α activity and a reduction in the expression of its downstream targets involved in angiogenesis and cell survival.

Figure 1: LDHA and the HIF-1α Feedback Loop. A simplified diagram illustrating the positive feedback between LDHA and HIF-1α in the tumor microenvironment.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Activation of this pathway is a common event in cancer and has been shown to upregulate the expression of glycolytic enzymes, including LDHA. Conversely, the metabolic stress induced by LDHA inhibition can lead to the activation of AMP-activated protein kinase (AMPK), a key energy sensor that can antagonize mTOR signaling.

Figure 2: Interplay between LDHA and the PI3K/Akt/mTOR Pathway. This diagram shows how the PI3K/Akt/mTOR pathway upregulates LDHA and how LDHA inhibition can, in turn, modulate this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of LDHA inhibitors.

LDHA Enzyme Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified LDHA.

Materials:

-

Purified recombinant human LDHA

-

LDHA inhibitor (e.g., this compound)

-

Reaction Buffer: 0.2 M Tris-HCl (pH 7.3)

-

Substrate solution: 30 mM pyruvate in Reaction Buffer

-

Cofactor solution: 6.6 mM NADH in Reaction Buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the LDHA inhibitor in the Reaction Buffer.

-

In a 96-well plate, add 50 µL of the diluted inhibitor or vehicle control to the respective wells.

-

Add 25 µL of the cofactor solution (NADH) to each well.

-

Add 10 µL of the purified LDHA enzyme solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 25 µL of the substrate solution (pyruvate) to each well.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The rate of NADH oxidation is proportional to LDHA activity.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Figure 3: Workflow for an LDHA Enzyme Inhibition Assay. A step-by-step visual guide to performing a colorimetric assay to measure LDHA enzyme activity.

Cell Viability/Cytotoxicity Assay (LDH Release Assay)

This assay measures the release of lactate dehydrogenase from cells with damaged membranes, serving as an indicator of cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

LDHA inhibitor

-

96-well cell culture plate

-

LDH Cytotoxicity Assay Kit (commercially available)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the LDHA inhibitor or vehicle control for the desired duration (e.g., 24, 48, 72 hours). Include wells for untreated controls (spontaneous LDH release) and maximum LDH release (lysis control).

-

For the maximum LDH release control, add the lysis solution provided in the kit to the designated wells 15-30 minutes before the end of the incubation period.

-

Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

-

Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

Add the LDH assay reagent from the kit to each well containing the supernatant.

-

Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (typically 15-30 minutes).

-

Add the stop solution provided in the kit to each well.

-

Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate the percentage of cytotoxicity for each treatment condition relative to the controls.

Figure 4: Workflow for an LDH Release Cytotoxicity Assay. A visual representation of the steps involved in assessing cell death by measuring extracellular LDH activity.

In Vivo Studies: Preclinical Efficacy of LDHA Inhibitors

Preclinical studies in animal models are crucial for evaluating the therapeutic potential of LDHA inhibitors.

| Inhibitor | Cancer Model | Dosing Regimen | Outcome | Reference |

| FX-11 | Human lymphoma xenograft | 42 µ g/mouse , IP, daily for 10-14 days | Inhibition of tumor growth | |

| Pancreatic cancer xenograft | 0-2 mg/kg, IP, daily for 3 weeks | Significant delay in tumor growth | ||

| GSK2837808A | KPC and CAF mouse model | 6 mg/kg/day, PO, for 4 weeks | Decreased tumor weight and volume, increased apoptosis | |

| Novel LDHi | MiaPaCa2 xenograft | 50 mg/kg, IV, single dose | 82.2% decrease in ex vivo LDH activity |

Table 2: In Vivo Efficacy of LDHA Inhibitors in Preclinical Cancer Models. This table summarizes the in vivo anti-tumor activity of various LDHA inhibitors in different cancer models.

Conclusion and Future Directions

The inhibition of LDHA represents a highly promising therapeutic strategy for a wide range of cancers that exhibit the Warburg effect. This compound, as a novel dual inhibitor of LDHA and GO, presents an interesting chemical scaffold for further investigation in oncology. While the current data on this compound is limited to its effects in the context of primary hyperoxaluria, the extensive preclinical evidence from other potent and selective LDHA inhibitors, such as FX-11 and GSK2837808A, strongly supports the continued exploration of this therapeutic target.

Future research should focus on several key areas:

-

Oncological Evaluation of this compound: A thorough investigation of this compound and its analogs in various cancer cell lines and in vivo tumor models is warranted to determine their anti-cancer efficacy.

-

Role of Dual GO/LDHA Inhibition in Cancer: The potential synergistic or antagonistic effects of inhibiting both GO and LDHA in the context of cancer metabolism need to be elucidated.

-

Development of More Potent and Selective LDHA Inhibitors: Continued drug discovery efforts are needed to develop LDHA inhibitors with improved pharmacokinetic and pharmacodynamic properties suitable for clinical development.

-

Combination Therapies: Exploring the synergistic effects of LDHA inhibitors with other anti-cancer agents, including conventional chemotherapy, targeted therapies, and immunotherapy, could lead to more effective treatment regimens.

References

In-Depth Technical Guide: Preliminary In Vitro Studies of Lactate Dehydrogenase A (LDHA) Inhibition

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific inhibitor designated "Ldha-IN-5" is not publicly available in the reviewed scientific literature. The following guide is a comprehensive overview of the methodologies and typical findings from in vitro studies of potent Lactate Dehydrogenase A (LDHA) inhibitors, exemplified by compounds with similar reported activities.

Executive Summary

Lactate dehydrogenase A (LDHA) is a critical enzyme in the glycolytic pathway, catalyzing the conversion of pyruvate to lactate.[1][2] In many cancer cells, LDHA is overexpressed, contributing to the Warburg effect, which is characterized by increased glycolysis even in the presence of oxygen.[3] This metabolic reprogramming supports rapid cell proliferation and creates an acidic tumor microenvironment that facilitates invasion and metastasis.[1] Consequently, LDHA has emerged as a promising therapeutic target in oncology.[1] This document outlines the common in vitro experimental framework used to characterize the efficacy of LDHA inhibitors, presenting typical data in a structured format and detailing the associated experimental protocols and conceptual workflows.

Quantitative Efficacy of LDHA Inhibitors

The in vitro efficacy of a novel LDHA inhibitor is typically assessed through enzymatic assays to determine its direct inhibitory effect on the purified enzyme and through cell-based assays to evaluate its impact on cancer cell proliferation and metabolism.

Table 1: Summary of In Vitro Efficacy Data for a Representative LDHA Inhibitor

| Parameter | Description | Result | Cell Line(s) / Conditions |

| IC50 | The concentration of the inhibitor required to reduce the enzymatic activity of purified human LDHA by 50%. | 0.36 µM | Purified human LDHA |

| EC50 | The concentration of the inhibitor that gives a half-maximal response, in this case, the concentration required to inhibit the growth of cancer cells by 50%. | 5.5 µM | A549 (Lung Cancer) |

| 3.0 µM | NCI-H1975 (Lung Cancer) | ||

| Lactate Production | The ability of the inhibitor to reduce the formation of lactate in cancer cells, indicating target engagement in a cellular context. | Reduction Observed | A549 and NCI-H1975 |

Data presented is based on a representative potent LDHA inhibitor (Compound 7) as described in the literature.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of novel therapeutic compounds. The following sections describe the standard methodologies for the key experiments cited.

LDHA Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified LDHA.

Materials:

-

Purified human LDHA enzyme

-

Nicotinamide adenine dinucleotide (NADH)

-

Pyruvate

-

Assay Buffer (e.g., 50 mM Hepes, 100 mM NaCl, 2 mM DTT, pH 7.2)

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of the test inhibitor in DMSO (e.g., 40 mM) and create serial dilutions.

-

In a 96-well plate, add the assay buffer, a fixed concentration of purified human LDHA, and varying concentrations of the test inhibitor.

-

Initiate the enzymatic reaction by adding NADH and pyruvate to the wells.

-

The conversion of pyruvate to lactate by LDHA is coupled with the oxidation of NADH to NAD+.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, over a set period.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (Cytotoxicity) Assay

This assay determines the effect of the LDHA inhibitor on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., A549, NCI-H1975)

-

Complete cell culture medium

-

Test inhibitor

-

96-well cell culture plates

-

Reagents for a viability assay (e.g., Resazurin, MTS, or LDH release assay kit)

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 104 – 5 x 104 cells/well) and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test inhibitor for a specified duration (e.g., 72 hours).

-

After the incubation period, add the viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development or signal generation.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Normalize the results to untreated control cells and plot cell viability against inhibitor concentration to calculate the EC50 value.

Cellular Lactate Production Assay

This assay confirms that the inhibitor is acting on its intended target within the cell by measuring the reduction in lactate secretion.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test inhibitor

-

Lactate assay kit

-

Microplate reader

Procedure:

-

Culture the cancer cells in the presence of varying concentrations of the test inhibitor for a defined period.

-

Collect the cell culture supernatant.

-

Measure the lactate concentration in the supernatant using a commercial lactate assay kit, following the manufacturer's protocol.

-

The assay typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

-

Normalize the lactate levels to the cell number or total protein content.

-

Compare the lactate production in treated cells to that of untreated controls to determine the extent of inhibition.

Visualized Workflows and Pathways

Diagrams are provided to visually represent the key processes and pathways discussed.

Caption: The role of LDHA in converting pyruvate to lactate and the inhibitory action of this compound.

Caption: Workflow for the in vitro characterization of an LDHA inhibitor.

Caption: The logical framework for targeting LDHA in cancer with a specific inhibitor.

References

- 1. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. L-Lactate Dehydrogenase A Chain (LDHA): A Crucial Enzyme in Metabolism [elisakits.co.uk]

Methodological & Application

Application Notes and Protocols: Ldha-IN-5 In Vitro Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactate dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[1] In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, where LDHA is often upregulated.[2] This upregulation is associated with tumor progression and makes LDHA a promising target for cancer therapy.[2][3] Ldha-IN-5 is a potent inhibitor of LDHA, and this document provides a detailed protocol for assessing its cytotoxic effects on cancer cells in vitro using a lactate dehydrogenase (LDH) release assay.

The LDH cytotoxicity assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[4] This assay provides a reliable and straightforward way to determine the cytotoxic potential of compounds like this compound.

Signaling Pathway of LDHA in Cancer

The expression and activity of LDHA in cancer cells are regulated by various signaling pathways. One key pathway involves the transcription factors HIF-1α and MYC, which are often overexpressed in tumors and can upregulate LDHA expression to promote glycolysis. Another identified pathway is the KLF4/LDHA axis, where the tumor suppressor KLF4 can transcriptionally repress LDHA. Dysregulation of this pathway, with low KLF4 and high LDHA, is associated with pancreatic cancer progression. Understanding these pathways is crucial for contextualizing the mechanism of action of LDHA inhibitors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Ldha-IN-5 in Cell-Based Metabolic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactate dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[1][2] In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, where cells preferentially utilize glycolysis for energy production even in the presence of oxygen.[2][3] This metabolic reprogramming is linked to elevated LDHA expression, which is associated with tumor progression and poor prognosis in various cancers.[4] Consequently, LDHA has emerged as a promising therapeutic target for cancer treatment.

Ldha-IN-5 is a potent and selective small-molecule inhibitor of LDHA. These application notes provide detailed protocols for utilizing this compound in cell-based metabolic assays to assess its biological activity and therapeutic potential. The following sections describe the mechanism of action, protocols for measuring cellular lactate production and cell viability, and representative data.

Mechanism of Action

This compound inhibits the enzymatic activity of LDHA, thereby blocking the conversion of pyruvate to lactate. This inhibition leads to a decrease in lactate production and a subsequent reduction in the extracellular acidification rate (ECAR). By disrupting this key step in glycolysis, this compound can induce metabolic stress in cancer cells that are highly dependent on this pathway for energy and biomass production, ultimately leading to reduced cell proliferation and, in some cases, cell death.

Figure 1. This compound inhibits the Warburg effect by targeting LDHA.

Data Presentation

The following tables summarize representative quantitative data for this compound based on typical results observed for potent LDHA inhibitors.

Table 1: In Vitro Enzymatic Activity of this compound

| Enzyme | IC₅₀ (nM) | Selectivity (LDHB/LDHA) |

| Human LDHA | 15 | >100-fold |

| Human LDHB | >1500 |

IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%.

Table 2: Cellular Activity of this compound in A549 Lung Cancer Cells

| Assay | Endpoint | EC₅₀ (µM) |

| Lactate Production | Inhibition of lactate release | 0.5 |

| Cell Viability (72h) | Reduction in cell proliferation | 2.5 |

EC₅₀ values represent the concentration of inhibitor required to produce 50% of the maximal effect.

Experimental Protocols

Protocol 1: Measurement of Cellular Lactate Production

This protocol describes how to measure the effect of this compound on lactate production in cancer cells using a colorimetric assay.

Materials:

-

Cancer cell line of interest (e.g., A549 lung cancer cells)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

Lactate Assay Kit (colorimetric or fluorometric)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 4, 12, or 24 hours).

-

Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Lactate Measurement: Follow the manufacturer's instructions for the lactate assay kit. Typically, this involves adding a reaction mixture to the supernatant and incubating for a specific time before reading the absorbance or fluorescence on a microplate reader.

-

Data Analysis: Calculate the lactate concentration in each well based on a standard curve. Normalize the lactate levels to the vehicle control to determine the percent inhibition.

Figure 2. Workflow for the cellular lactate production assay.

Protocol 2: Cell Viability Assay (LDH Cytotoxicity Assay)

This protocol measures the effect of this compound on cell viability by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

LDH Cytotoxicity Assay Kit

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include the following controls:

-

Vehicle Control: Cells treated with vehicle only (e.g., 0.1% DMSO).

-

Maximum LDH Release Control: Cells treated with a lysis solution provided in the kit.

-

No-Cell Control: Wells with medium but no cells to measure background LDH activity.

-

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Supernatant Transfer: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

LDH Reaction: Add the LDH reaction mix from the kit to each well. Protect the plate from light and incubate at room temperature for 30 minutes.

-

Stop Reaction and Read: Add the stop solution provided in the kit and measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - No-Cell Control) / (Maximum LDH Release - No-Cell Control)] x 100

Figure 3. Experimental workflow for the LDH cytotoxicity assay.

Conclusion

This compound is a valuable tool for studying the role of LDHA in cancer metabolism. The provided protocols offer a framework for characterizing the effects of this compound on lactate production and cell viability. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The data presented herein are representative of a potent and selective LDHA inhibitor and can be used as a benchmark for evaluating the activity of this compound. Further studies could explore the in vivo efficacy of this compound in preclinical cancer models.

References

- 1. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lactate Dehydrogenase-A-Forming LDH5 Promotes Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for FX-11 Administration in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of FX-11, a selective inhibitor of Lactate Dehydrogenase A (LDHA), in mouse xenograft models. The following protocols and data are compiled from preclinical studies and are intended to serve as a detailed resource for designing and executing in vivo efficacy studies.

Data Presentation: FX-11 Dosing and Efficacy

The following table summarizes quantitative data from various studies on the administration and efficacy of FX-11 in different mouse xenograft models.

| Cell Line | Tumor Type | Mouse Strain | FX-11 Dosage | Administration Route | Treatment Schedule | Key Findings | Reference(s) |

| P493 | Human B-cell Lymphoma | SCID | 42 µ g/mouse (~2.1 mg/kg) | Intraperitoneal (IP) | Daily for 10-14 days | Remarkable inhibition of tumor growth and progression. | [1][2] |

| Patient-Derived Xenografts (PDX) | Pancreatic Cancer | Athymic Nude | 2.2 mg/kg | Intraperitoneal (IP) | Daily for 4 weeks | Delayed tumor progression, particularly in TP53 mutant tumors. | [3] |

| Cα OE cells | Breast Cancer | Nude | 2.5 mg/kg | Intraperitoneal (IP) | Every 5 days for 20 days | Inhibited xenograft tumor growth. | [4] |

| P198 | Human Pancreatic Cancer | Athymic Nude | 42 µ g/mouse | Intraperitoneal (IP) | Daily for 10-14 days | Significant inhibition of tumor xenograft progression compared to control. | [5] |

Signaling Pathway

Experimental Protocols

Preparation of FX-11 for In Vivo Administration

Materials:

-

FX-11 powder

-

Dimethyl sulfoxide (DMSO)

-

Corn oil

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringes and needles

Protocol:

-

Prepare a stock solution of FX-11 in DMSO.

-

For intraperitoneal (IP) injection, a common vehicle is a mixture of DMSO and corn oil. A formulation of 10% DMSO and 90% corn oil can be used.

-

Calculate the required amount of FX-11 for the desired dose and number of animals.

-

On the day of injection, dilute the FX-11 stock solution with corn oil to the final desired concentration. For example, to achieve a 2.2 mg/kg dose in a 20g mouse, you would need 44 µg of FX-11. If the injection volume is 100 µL, the final concentration should be 0.44 mg/mL.

-

Vortex the solution thoroughly before each injection to ensure a uniform suspension.

Mouse Xenograft Model Establishment

Materials:

-

Human cancer cell line (e.g., P493, MIA PaCa-2)

-

6-8 week old immunocompromised mice (e.g., SCID, athymic nude)

-

Sterile phosphate-buffered saline (PBS)

-

Matrigel (optional, can improve tumor take rate)

-

Sterile syringes and needles (27-30 gauge)

Protocol:

-

Culture the selected cancer cell line under standard conditions.

-

Harvest the cells during the exponential growth phase and perform a cell count.

-

Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS at the desired concentration (e.g., 2 x 107 cells/mL for P493 cells). If using Matrigel, resuspend the cells in a 1:1 mixture of PBS and Matrigel.

-

Keep the cell suspension on ice to maintain viability.

-

Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the immunocompromised mice.

-

Monitor the mice regularly for tumor formation and growth.

In Vivo Efficacy Study

Materials:

-

Tumor-bearing mice

-

Prepared FX-11 solution

-

Calipers

-

Animal balance

-

Sterile syringes and needles for injection

Protocol:

-

Once tumors reach a palpable size (e.g., ~200 mm³), randomize the mice into treatment and control groups.

-

Measure the initial tumor volume and body weight of each mouse. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Administer FX-11 or the vehicle control to the respective groups via intraperitoneal injection according to the predetermined schedule (e.g., daily).

-

Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

-

Monitor the body weight of the mice regularly as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation markers like Ki-67).

References

Application Notes and Protocols for Measuring Lactate Production Following LDHA Inhibitor Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactate dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[1][2] In many cancer cells, LDHA is upregulated to support rapid cell proliferation and survival, a phenomenon known as the Warburg effect.[1][3] Inhibition of LDHA is a promising therapeutic strategy to disrupt cancer cell metabolism.[4] This document provides a detailed protocol for treating cells with a potent and specific LDHA inhibitor, referred to here as Ldha-IN-5, and subsequently measuring the effect on lactate production. While the specific compound "this compound" is used as a placeholder, the principles and methods described are applicable to other potent LDHA inhibitors.

Principle:

The protocol involves treating cultured cells with this compound to inhibit LDHA activity. The subsequent reduction in the conversion of pyruvate to lactate is quantified by measuring the lactate concentration in the cell culture medium. This is typically achieved using a colorimetric or fluorometric lactate assay kit. These assays are based on an enzymatic reaction where lactate is oxidized to pyruvate, producing a detectable signal proportional to the lactate concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the overall experimental workflow.

References

- 1. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. Lactate dehydrogenase-5 (LDH-5) overexpression in non-small-cell lung cancer tissues is linked to tumour hypoxia, angiogenic factor production and poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of LDH in tumor glycolysis: Regulation of LDHA by small molecules for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

Ldha-IN-5: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals